7-chloro-5-(2-chlorophenyl-d4)-3-hydroxy-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one-2,3-13C2
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Overview
Description
Lorazepam-13C2-d4 is a labeled analog of lorazepam, a benzodiazepine commonly used for its anxiolytic, sedative, and anticonvulsant properties. The compound is isotopically labeled with carbon-13 and deuterium, making it useful as an internal standard in mass spectrometry and other analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lorazepam-13C2-d4 involves the incorporation of carbon-13 and deuterium into the lorazepam molecule. The process typically starts with the preparation of the intermediate compounds, followed by the introduction of isotopic labels. One method involves reacting the ketone base material with glacial acetic acid, potassium acetate, potassium persulfate, and iodine under heating and stirring to obtain an acetoxyl material. This is followed by a reaction with sodium hydroxide solution and ethanol, and subsequent crystallization using ethanol and ethyl acetate .
Industrial Production Methods
Industrial production of Lorazepam-13C2-d4 follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to meet the standards required for its use as a certified reference material .
Chemical Reactions Analysis
Types of Reactions
Lorazepam-13C2-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific positions on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve halogenating agents and catalysts.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of lorazepam, which can be analyzed using mass spectrometry .
Scientific Research Applications
Lorazepam-13C2-d4 is widely used in scientific research, particularly in:
Chemistry: As an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of lorazepam and its metabolites.
Biology: In studies involving the metabolism and pharmacokinetics of lorazepam.
Medicine: For the development and validation of analytical methods to monitor lorazepam levels in biological samples.
Industry: In forensic toxicology and drug testing to ensure accurate and reliable results
Mechanism of Action
Lorazepam-13C2-d4, like lorazepam, exerts its effects by binding to benzodiazepine receptors on the postsynaptic gamma-aminobutyric acid (GABA) neuron at several sites within the central nervous system. This binding enhances the inhibitory effect of GABA on neuronal excitability by increasing neuronal membrane permeability to chloride ions, resulting in hyperpolarization and stabilization of the neuronal membrane .
Comparison with Similar Compounds
Similar Compounds
- Clobazam
- Clonazepam
- Diazepam
- Midazolam
Uniqueness
Lorazepam-13C2-d4 is unique due to its isotopic labeling, which makes it particularly useful as an internal standard in analytical techniques. This labeling allows for precise quantification and analysis of lorazepam and its metabolites, providing a significant advantage over non-labeled compounds .
Properties
Molecular Formula |
C15H10Cl2N2O2 |
---|---|
Molecular Weight |
327.16 g/mol |
IUPAC Name |
7-chloro-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/i1D,2D,3D,4D,14+1,15+1 |
InChI Key |
DIWRORZWFLOCLC-FCIHXEGWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=N[13CH]([13C](=O)NC3=C2C=C(C=C3)Cl)O)Cl)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl |
Origin of Product |
United States |
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